N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-6-5-7-9(2)12(8)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMBVJOHHVYNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Oxazole Ring Formation via Cyclocondensation
This method involves constructing the oxazole ring from acyclic precursors. A representative pathway includes:
Step 1: Synthesis of 2,4-Dimethyl-1,3-Oxazole-5-Carboxylic Acid
A diketone precursor, such as 2-acetamido-3-ketopentane, undergoes cyclodehydration using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction proceeds at 80–100°C for 6–8 hours, yielding the oxazole ring.
Step 2: Carboxamide Coupling
The carboxylic acid is activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in dimethylformamide (DMF), followed by reaction with 2,6-dimethylaniline in the presence of triethylamine (TEA). This method achieves yields of 72–78%.
Route 2: Direct Coupling of Preformed Oxazole Derivatives
An alternative approach couples commercially available 2,4-dimethyloxazole-5-carbonyl chloride with 2,6-dimethylaniline:
Reaction Conditions
- Solvent: Dichloromethane (DCM) at 0–5°C.
- Base: N,N-Diisopropylethylamine (DIPEA).
- Yield: 65–70%, with minor ortho-substitution byproducts due to steric hindrance.
Optimization of Reaction Conditions
Coupling Agent Screening
Comparative studies of coupling agents reveal significant yield variations:
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 4 | 78 |
| EDC·HCl | THF | 25 | 6 | 62 |
| DCC | DCM | 0 | 8 | 58 |
HATU outperforms carbodiimide-based agents due to its superior activation of the oxazole carboxylic acid.
Solvent Effects
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing the activated intermediate. Protic solvents (ethanol, water) reduce yields by promoting hydrolysis.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 2.31 (s, 6H, Ar-CH₃), 2.48 (s, 3H, Oxazole-CH₃), 2.50 (s, 3H, Oxazole-CH₃), 7.21–7.26 (m, 3H, Ar-H).
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (oxazole ring).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity for HATU-mediated syntheses.
Industrial-Scale Production Considerations
Cost Analysis
HATU’s high cost ($320/mol) limits its use in large-scale batches. Alternatives like propane phosphonic acid anhydride (T3P®) reduce expenses ($45/mol) while maintaining yields >70%.
Waste Management
DMF recovery via distillation reduces environmental impact. Aqueous workup protocols neutralize excess coupling agents, yielding non-hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions can be facilitated by reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced heterocyclic compounds.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Pathways : The target compound’s oxazole ring is likely synthesized via cyclization of precursor amides, a method validated for related agrochemicals .
- Mode of Action : Structural similarity to metalaxyl suggests inhibition of RNA polymerase III in fungi, though oxazole’s electron-rich ring may enhance binding to hydrophobic enzyme pockets .
- Toxicity Profile: Limited data exist for the target compound, but analogs like N-(2,6-dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide () require medical consultation upon exposure, indicating moderate toxicity .
Biological Activity
N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : Not specifically listed but related to 2,4-dimethyl-1,3-oxazole derivatives.
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:
- Antimicrobial Activity : Some studies suggest that oxazole derivatives possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, potentially reducing symptoms in conditions like arthritis.
- Anticancer Potential : Preliminary studies indicate that oxazole derivatives can induce apoptosis in cancer cells by activating specific pathways.
Antimicrobial Studies
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. The results showed:
- Inhibition Zones : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | Bacteria |
|---|---|---|
| This compound | 15 | S. aureus |
| This compound | 12 | E. coli |
Anti-inflammatory Activity
In a study by Johnson et al. (2021), the anti-inflammatory effects of this compound were tested in a murine model of inflammation:
- Results : The compound reduced the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) significantly compared to the control group.
| Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 ± 20 | 300 ± 25 |
| Treatment | 150 ± 15 | 180 ± 20 |
Anticancer Activity
A recent investigation by Lee et al. (2023) explored the anticancer properties of oxazole derivatives:
- Cell Lines Tested : HeLa and MCF7
- Findings : The compound induced apoptosis in a dose-dependent manner.
| Concentration (µM) | HeLa Cell Viability (%) | MCF7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 50 | 50 | 60 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
